

Technical Whitepaper: 5-Chloro-2,4-Dinitrobenzoic Acid

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Compound of Interest

Compound Name: 5-Chloro-2,4-dinitrobenzoic acid

CAS No.: 136833-36-8

Cat. No.: B142850

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Physicochemical Profile, Synthetic Pathways, and Applications in Drug Discovery[1]

Executive Summary

5-Chloro-2,4-dinitrobenzoic acid (CAS 136833-36-8) is a highly functionalized aromatic intermediate critical to the synthesis of heterocyclic pharmacophores and prodrugs.[1][2][3] Distinguished by its molecular weight of 246.56 g/mol, this compound features a unique substitution pattern where the electron-withdrawing nitro groups at positions 2 and 4 significantly activate the chlorine atom at position 5 toward Nucleophilic Aromatic Substitution (S_NAr).

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, industrial synthesis routes, analytical characterization protocols, and its strategic utility in Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Molecular Identity & Physicochemical Properties[3][4][5]

The precise characterization of **5-chloro-2,4-dinitrobenzoic acid** is foundational for stoichiometry in multi-step synthesis.[1] The molecule's high oxygen content and nitro-functionalization dictate its solubility profile and acidity.[1]

1.1 Core Data Table[1][4][5]

Property	Specification
Chemical Name	5-Chloro-2,4-dinitrobenzoic acid
CAS Number	136833-36-8
Molecular Formula	
Molecular Weight	246.56 g/mol
Exact Mass	245.968 g/mol
Appearance	Off-white to yellow crystalline powder
Melting Point	180–184 °C (Decomposes)
Acidity (pKa)	~1.8 – 2.2 (Estimated; highly acidic due to -I/-M effects of)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

1.2 Structural Analysis

The molecule consists of a benzene ring substituted with:

- C1: Carboxylic acid (-COOH)[1]
- C2 & C4: Nitro groups ()
- C5: Chlorine atom (-Cl)[1][3][6]

Chemical Logic: The positioning of the nitro groups is critical. They exert a strong mesomeric withdrawing effect (

), pulling electron density from the ring. This deactivates the ring toward electrophilic attack but highly activates the C5 position for nucleophilic attack, making the chlorine atom an excellent

leaving group.

Synthetic Pathways & Mechanism[1][11]

The synthesis of **5-chloro-2,4-dinitrobenzoic acid** typically proceeds via controlled nitration of chlorobenzoic acid precursors.[1] The directing effects of the substituents dictate the reaction conditions and isomeric purity.

2.1 Primary Synthetic Route: Nitration of 3-Chlorobenzoic Acid

The most direct industrial route involves the stepwise nitration of 3-chlorobenzoic acid.[1]

- Step 1: Nitration of 3-chlorobenzoic acid yields 5-chloro-2-nitrobenzoic acid.[1]
 - Mechanism:[3][6] The carboxyl group directs meta (to pos 5), while the chlorine directs ortho/para.[7] The C6 position is sterically accessible, but the C2 position (ortho to Cl, ortho to COOH) is sterically crowded. However, under forcing conditions, the cooperative directing effects favor the formation of the dinitro species.
- Step 2: Further nitration introduces the second nitro group at position 4.[1]
 - Mechanism:[3][6] The C4 position is ortho to the Chlorine and meta to the existing Nitro group at C2, making it the most favorable site for the second electrophilic attack.

2.2 Visualization of Synthetic Logic



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Figure 1: Stepwise synthetic pathway via electrophilic aromatic substitution ().[8]

Applications in Drug Development (Utility)

The primary value of **5-chloro-2,4-dinitrobenzoic acid** lies in its role as a scaffold for Nucleophilic Aromatic Substitution (

).[1]

3.1 Mechanism of Action

Because the chlorine at C5 is flanked by an ortho-nitro group (at C4) and is para to the nitro group at C2 (relative to the C5-C2 axis), the C5 carbon is extremely electron-deficient.[1]

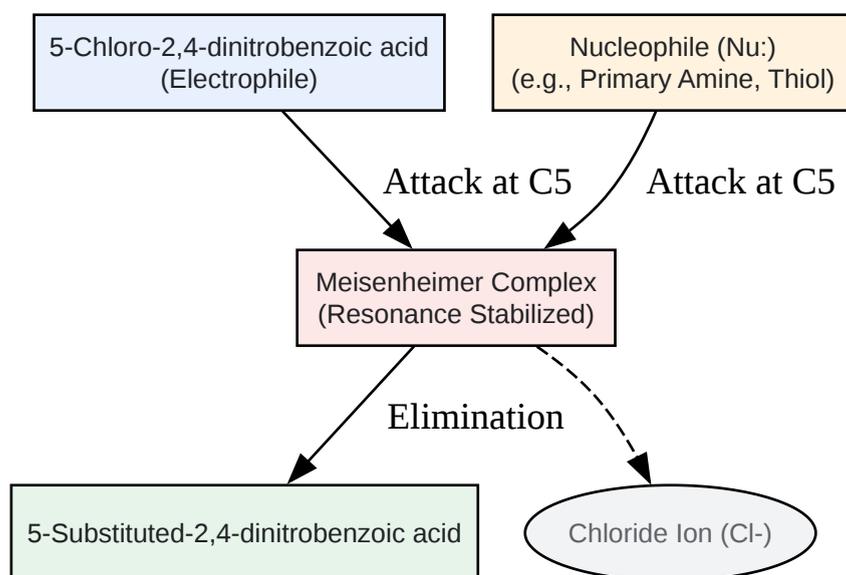
- Reaction: Nucleophiles (amines, thiols, alkoxides) attack C5.
- Intermediate: A Meisenheimer complex forms, stabilized by the electron-withdrawing nitro groups.[1]
- Outcome: Chloride is expelled, and the nucleophile is installed.

3.2 Case Study: GDEPT Prodrugs

Research has utilized this molecule to synthesize dinitrobenzamide mustards.[1][9] These prodrugs are designed for Gene-Directed Enzyme Prodrug Therapy (GDEPT).[1][9][10][11]

- Workflow: The carboxylic acid is converted to an amide (linking a nitrogen mustard moiety).
- Activation: The *E. coli* nitroreductase (NTR) enzyme reduces the nitro groups to hydroxylamines or amines.
- Result: The electron-withdrawing nature of the ring changes to electron-donating, activating the mustard group to cross-link DNA and kill the cancer cell.[1]

3.3 Reaction Workflow Diagram



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Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

) at the activated C5 position.

Analytical Characterization Protocol

To validate the molecular weight (246.56 g/mol) and purity of the compound, the following self-validating analytical workflow is recommended.

4.1 HPLC Method (Reverse Phase)

This method separates the target from potential mono-nitro impurities or unreacted starting material.[1]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonation).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
 - 0-2 min: 10% B (Isocratic hold)[1]

- 2-15 min: 10%
90% B (Linear ramp)[1]
- 15-20 min: 90% B (Wash)[1]
- Flow Rate: 1.0 mL/min.[1][12]
- Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl).

4.2 Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
- Rationale: Carboxylic acids ionize best by losing a proton ().[1]
- Expected Signal:
 - Target Mass: 246.56 Da
 - Observed Ion (): 244.96 (for) and 246.96 (for).[1]
 - Note: The 3:1 ratio of the Chlorine isotope pattern confirms the presence of the halogen.

Handling & Safety Protocol

Warning: Polynitro aromatic compounds possess high energy potentials and can be shock-sensitive or thermally unstable.[1]

- **Thermal Stability:** Do not heat above 150°C without Differential Scanning Calorimetry (DSC) validation. The melting point is ~180°C, but decomposition may onset earlier.
- **Skin/Eye Contact:** The compound is a potent irritant and potential sensitizer (similar to dinitrochlorobenzene, DNCB).
 - Protocol: Double nitrile gloves and chemical splash goggles are mandatory.[1]
- **Incompatibility:** Avoid contact with strong bases (hydroxides, amines) in uncontrolled conditions, as this triggers the reaction exothermically.

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